REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[C:13](=[O:14])[C@@:12]3([C@H:18]([C:19]4[CH:26]=[CH:25][C:22]([C:23]#[N:24])=[CH:21][CH:20]=4)[CH2:17][NH:16][CH2:15]3)[N:11]([CH3:27])[C:10]2=[O:28])[CH:5]=[C:6]([Cl:8])[CH:7]=1.[N:29]([CH2:32][C:33]([O:35][CH2:36][CH3:37])=[O:34])=[C:30]=[O:31].C1[CH2:42][O:41]CC1.C[N:44]([CH:46]=[O:47])C>>[CH2:36]([O:35][C:33](=[O:34])[CH2:32][NH:29][C:30]([N:16]1[CH2:17][C@@H:18]([C:19]2[CH:20]=[CH:21][C:22]([C:23]#[N:24])=[CH:25][CH:26]=2)[C@:12]2([N:11]([CH3:27])[C:10](=[O:28])[N:9]([C:4]3[CH:5]=[C:6]([Cl:8])[CH:7]=[C:2]([Cl:1])[CH:3]=3)[C:13]2=[O:14])[CH2:15]1)=[O:31])[CH3:37].[CH2:42]([OH:41])[C:32]([NH2:29])([CH2:33][OH:35])[CH2:46][OH:47].[N-:44]=[C:46]=[O:47] |f:2.3|
|
Name
|
solution
|
Quantity
|
24.9 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)N1C(N([C@]2(C1=O)CNC[C@H]2C2=CC=C(C#N)C=C2)C)=O
|
Name
|
|
Quantity
|
11.6 mg
|
Type
|
reactant
|
Smiles
|
N(=C=O)CC(=O)OCC
|
Name
|
THF DMF
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CNC(=O)N1C[C@]2(C(N(C(N2C)=O)C2=CC(=CC(=C2)Cl)Cl)=O)[C@@H](C1)C1=CC=C(C=C1)C#N)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CO)(CO)N)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.267 mmol | |
AMOUNT: MASS | 73 mg |
Name
|
|
Type
|
product
|
Smiles
|
[N-]=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.122 mmol | |
AMOUNT: MASS | 85 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[C:13](=[O:14])[C@@:12]3([C@H:18]([C:19]4[CH:26]=[CH:25][C:22]([C:23]#[N:24])=[CH:21][CH:20]=4)[CH2:17][NH:16][CH2:15]3)[N:11]([CH3:27])[C:10]2=[O:28])[CH:5]=[C:6]([Cl:8])[CH:7]=1.[N:29]([CH2:32][C:33]([O:35][CH2:36][CH3:37])=[O:34])=[C:30]=[O:31].C1[CH2:42][O:41]CC1.C[N:44]([CH:46]=[O:47])C>>[CH2:36]([O:35][C:33](=[O:34])[CH2:32][NH:29][C:30]([N:16]1[CH2:17][C@@H:18]([C:19]2[CH:20]=[CH:21][C:22]([C:23]#[N:24])=[CH:25][CH:26]=2)[C@:12]2([N:11]([CH3:27])[C:10](=[O:28])[N:9]([C:4]3[CH:5]=[C:6]([Cl:8])[CH:7]=[C:2]([Cl:1])[CH:3]=3)[C:13]2=[O:14])[CH2:15]1)=[O:31])[CH3:37].[CH2:42]([OH:41])[C:32]([NH2:29])([CH2:33][OH:35])[CH2:46][OH:47].[N-:44]=[C:46]=[O:47] |f:2.3|
|
Name
|
solution
|
Quantity
|
24.9 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)N1C(N([C@]2(C1=O)CNC[C@H]2C2=CC=C(C#N)C=C2)C)=O
|
Name
|
|
Quantity
|
11.6 mg
|
Type
|
reactant
|
Smiles
|
N(=C=O)CC(=O)OCC
|
Name
|
THF DMF
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CNC(=O)N1C[C@]2(C(N(C(N2C)=O)C2=CC(=CC(=C2)Cl)Cl)=O)[C@@H](C1)C1=CC=C(C=C1)C#N)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CO)(CO)N)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.267 mmol | |
AMOUNT: MASS | 73 mg |
Name
|
|
Type
|
product
|
Smiles
|
[N-]=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.122 mmol | |
AMOUNT: MASS | 85 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[C:13](=[O:14])[C@@:12]3([C@H:18]([C:19]4[CH:26]=[CH:25][C:22]([C:23]#[N:24])=[CH:21][CH:20]=4)[CH2:17][NH:16][CH2:15]3)[N:11]([CH3:27])[C:10]2=[O:28])[CH:5]=[C:6]([Cl:8])[CH:7]=1.[N:29]([CH2:32][C:33]([O:35][CH2:36][CH3:37])=[O:34])=[C:30]=[O:31].C1[CH2:42][O:41]CC1.C[N:44]([CH:46]=[O:47])C>>[CH2:36]([O:35][C:33](=[O:34])[CH2:32][NH:29][C:30]([N:16]1[CH2:17][C@@H:18]([C:19]2[CH:20]=[CH:21][C:22]([C:23]#[N:24])=[CH:25][CH:26]=2)[C@:12]2([N:11]([CH3:27])[C:10](=[O:28])[N:9]([C:4]3[CH:5]=[C:6]([Cl:8])[CH:7]=[C:2]([Cl:1])[CH:3]=3)[C:13]2=[O:14])[CH2:15]1)=[O:31])[CH3:37].[CH2:42]([OH:41])[C:32]([NH2:29])([CH2:33][OH:35])[CH2:46][OH:47].[N-:44]=[C:46]=[O:47] |f:2.3|
|
Name
|
solution
|
Quantity
|
24.9 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)N1C(N([C@]2(C1=O)CNC[C@H]2C2=CC=C(C#N)C=C2)C)=O
|
Name
|
|
Quantity
|
11.6 mg
|
Type
|
reactant
|
Smiles
|
N(=C=O)CC(=O)OCC
|
Name
|
THF DMF
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CNC(=O)N1C[C@]2(C(N(C(N2C)=O)C2=CC(=CC(=C2)Cl)Cl)=O)[C@@H](C1)C1=CC=C(C=C1)C#N)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CO)(CO)N)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.267 mmol | |
AMOUNT: MASS | 73 mg |
Name
|
|
Type
|
product
|
Smiles
|
[N-]=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.122 mmol | |
AMOUNT: MASS | 85 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[C:13](=[O:14])[C@@:12]3([C@H:18]([C:19]4[CH:26]=[CH:25][C:22]([C:23]#[N:24])=[CH:21][CH:20]=4)[CH2:17][NH:16][CH2:15]3)[N:11]([CH3:27])[C:10]2=[O:28])[CH:5]=[C:6]([Cl:8])[CH:7]=1.[N:29]([CH2:32][C:33]([O:35][CH2:36][CH3:37])=[O:34])=[C:30]=[O:31].C1[CH2:42][O:41]CC1.C[N:44]([CH:46]=[O:47])C>>[CH2:36]([O:35][C:33](=[O:34])[CH2:32][NH:29][C:30]([N:16]1[CH2:17][C@@H:18]([C:19]2[CH:20]=[CH:21][C:22]([C:23]#[N:24])=[CH:25][CH:26]=2)[C@:12]2([N:11]([CH3:27])[C:10](=[O:28])[N:9]([C:4]3[CH:5]=[C:6]([Cl:8])[CH:7]=[C:2]([Cl:1])[CH:3]=3)[C:13]2=[O:14])[CH2:15]1)=[O:31])[CH3:37].[CH2:42]([OH:41])[C:32]([NH2:29])([CH2:33][OH:35])[CH2:46][OH:47].[N-:44]=[C:46]=[O:47] |f:2.3|
|
Name
|
solution
|
Quantity
|
24.9 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)N1C(N([C@]2(C1=O)CNC[C@H]2C2=CC=C(C#N)C=C2)C)=O
|
Name
|
|
Quantity
|
11.6 mg
|
Type
|
reactant
|
Smiles
|
N(=C=O)CC(=O)OCC
|
Name
|
THF DMF
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CNC(=O)N1C[C@]2(C(N(C(N2C)=O)C2=CC(=CC(=C2)Cl)Cl)=O)[C@@H](C1)C1=CC=C(C=C1)C#N)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CO)(CO)N)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.267 mmol | |
AMOUNT: MASS | 73 mg |
Name
|
|
Type
|
product
|
Smiles
|
[N-]=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.122 mmol | |
AMOUNT: MASS | 85 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |